(S)-2-Pirrolidin-2-IL-piridina

Descripción general

Descripción

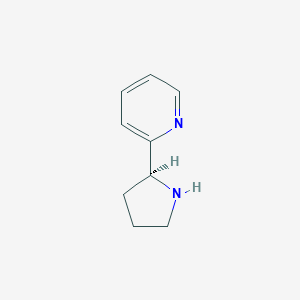

(S)-2-Pyrrolidin-2-YL-pyridine, also known as (S)-2-Pyrrolidin-2-YL-pyridine, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Pyrrolidin-2-YL-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Pyrrolidin-2-YL-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Nanotecnología: Los investigadores exploran su uso en la funcionalización de nanopartículas o la modificación de superficies para aplicaciones específicas .

- Estabilización de Polímeros: La incorporación de (S)-2-Pirrolidin-2-IL-piridina en matrices poliméricas puede mejorar la estabilidad térmica y las propiedades mecánicas. Los investigadores investigan su papel en los materiales poliméricos .

Ciencia de Materiales y Química de Superficies

Química Polimerica e Ingeniería de Materiales

Actividad Biológica

(S)-2-Pyrrolidin-2-YL-pyridine, a pyrrolidine derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

(S)-2-Pyrrolidin-2-YL-pyridine has the molecular formula and features a pyridine ring substituted with a pyrrolidine moiety. The compound's structural characteristics contribute to its biological activity, influencing interactions with various biological targets.

1. Antitumor Activity

Recent studies indicate that compounds related to (S)-2-Pyrrolidin-2-YL-pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been shown to decrease the viability of breast cancer cells, including hormone receptor-positive and triple-negative breast cancer (TNBC) cells. In vitro assays revealed that at concentrations as low as 6.25 μM, these compounds can exert a cytotoxic effect, suggesting their potential as anticancer agents .

2. Neuropharmacological Effects

(S)-2-Pyrrolidin-2-YL-pyridine acts as an orexin type 2 receptor agonist. This activity is particularly relevant for treating conditions like narcolepsy, where modulation of orexin signaling can improve wakefulness and alertness . The agonistic properties of this compound suggest that it may enhance neuropeptide signaling pathways involved in sleep-wake regulation.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrrolidine compounds demonstrate effectiveness against various bacterial strains, including multidrug-resistant strains. For example, certain pyrrolidine-based compounds have shown minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . This highlights the potential of (S)-2-Pyrrolidin-2-YL-pyridine in developing new antimicrobial agents.

The biological activity of (S)-2-Pyrrolidin-2-YL-pyridine can be attributed to its ability to interact with specific cellular targets:

- Receptor Binding : The compound's structural features allow it to bind effectively to receptors such as orexin receptors, influencing pathways related to energy homeostasis and alertness.

- Enzyme Inhibition : Some studies suggest that derivatives may inhibit key enzymes involved in cancer cell proliferation or bacterial resistance mechanisms, although further research is necessary to elucidate these pathways fully.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Cytotoxic effects on breast cancer cells | |

| Neuropharmacological | Orexin type 2 receptor agonist | |

| Antimicrobial | Effective against Gram-positive bacteria |

Future Directions

The promising biological activities of (S)-2-Pyrrolidin-2-YL-pyridine warrant further investigation into its pharmacokinetics and toxicology. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile of the compound in animal models.

- Mechanistic Studies : To clarify the molecular interactions and pathways influenced by this compound.

- Analog Development : Synthesis of analogs may enhance potency and selectivity for targeted biological activities.

Propiedades

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZQFDBSPOUDF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.